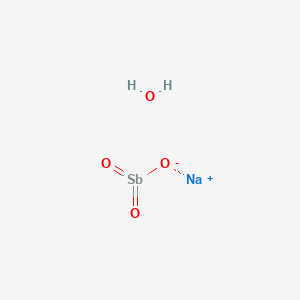
N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine is a chemical compound with the molecular formula C10H24N4. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl groups and a piperazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine can be synthesized through a multi-step process. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to introduce the methyl groups. The resulting intermediate is then reacted with 4-methylpiperazine to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles, reacting with alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxides, nitroso compounds.
Reduction: Amines.
Substitution: Substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its piperazine ring allows it to interact with biological membranes, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’-Trimethylethylenediamine: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N,N’-Tetramethylethylenediamine: Another derivative with four methyl groups, lacking the piperazine ring.
N,N’-Dimethylethylenediamine: Contains two methyl groups and is used in similar applications.
Uniqueness
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
50679-12-4 |
|---|---|
Formule moléculaire |
C12H28N4 |
Poids moléculaire |
228.38 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-[2-(4-methylpiperazin-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N4/c1-13(2)5-6-14(3)7-10-16-11-8-15(4)9-12-16/h5-12H2,1-4H3 |
Clé InChI |
UWSIMPSCFKSEFA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCN(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





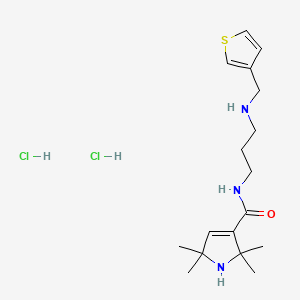
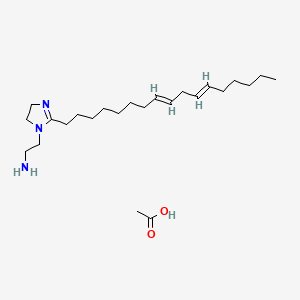

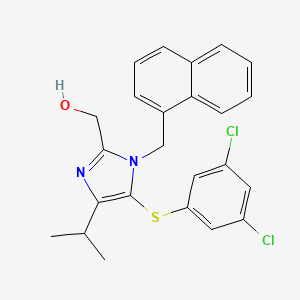

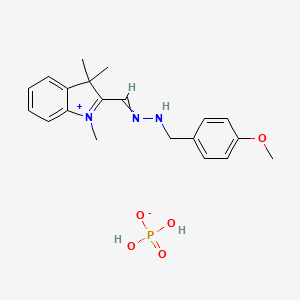
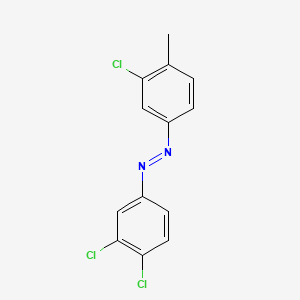
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
